(3E)-5-methyl-5-octyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)thiolane-2,4-dione
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Overview
Description
(3E)-5-methyl-5-octyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)thiolane-2,4-dione is a synthetic organic compound It is characterized by its unique structure, which includes a thiolane ring, a trifluoromethyl group, and a hydroxyethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-methyl-5-octyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)thiolane-2,4-dione typically involves multiple steps. One possible route could include the following steps:
Formation of the thiolane ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.
Introduction of the trifluoromethyl group: This step might involve the use of a trifluoromethylating agent such as trifluoromethyl iodide.
Addition of the hydroxyethylidene group: This can be done through an aldol condensation reaction using an appropriate aldehyde and ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-5-methyl-5-octyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)thiolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might have biological activity, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3E)-5-methyl-5-octyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)thiolane-2,4-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
(3E)-5-methyl-5-octyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)thiolane-2,4-dione: can be compared with other thiolane derivatives, trifluoromethyl compounds, and hydroxyethylidene-containing molecules.
Uniqueness
- The presence of the trifluoromethyl group and the hydroxyethylidene moiety makes this compound unique compared to other thiolane derivatives. These functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H21F3O3S |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
(3E)-5-methyl-5-octyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)thiolane-2,4-dione |
InChI |
InChI=1S/C15H21F3O3S/c1-3-4-5-6-7-8-9-14(2)11(19)10(13(21)22-14)12(20)15(16,17)18/h20H,3-9H2,1-2H3/b12-10+ |
InChI Key |
UNIFMWIWWPKIDU-ZRDIBKRKSA-N |
Isomeric SMILES |
CCCCCCCCC1(C(=O)/C(=C(/C(F)(F)F)\O)/C(=O)S1)C |
Canonical SMILES |
CCCCCCCCC1(C(=O)C(=C(C(F)(F)F)O)C(=O)S1)C |
Origin of Product |
United States |
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